(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate

TRPA1 antagonist enantioselective pharmacology pain and inflammation

(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate (CAS 745784-02-5) is a chiral arylalkyl isothiocyanate with molecular formula C₉H₈BrNS and a molecular weight of 242.14 g·mol⁻¹, supplied as a moisture-sensitive, irritant yellow liquid with a density of 1.44 g·cm⁻³ and a refractive index of 1.6160 at 20 °C. Its structure embeds three synthetically orthogonal functional motifs within a single, low-molecular-weight scaffold: a stereogenic (S)-configured benzylic carbon, an electrophilic isothiocyanate (–N=C=S) group, and a 4-bromophenyl moiety that serves as a handle for palladium-catalyzed cross-coupling.

Molecular Formula C9H8BrNS
Molecular Weight 242.14 g/mol
CAS No. 745784-02-5
Cat. No. B1609509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate
CAS745784-02-5
Molecular FormulaC9H8BrNS
Molecular Weight242.14 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N=C=S
InChIInChI=1S/C9H8BrNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
InChIKeyYSTNXBHZXWCFQE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate (CAS 745784-02-5) – Core Identity and Comparator Landscape


(S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate (CAS 745784-02-5) is a chiral arylalkyl isothiocyanate with molecular formula C₉H₈BrNS and a molecular weight of 242.14 g·mol⁻¹, supplied as a moisture-sensitive, irritant yellow liquid with a density of 1.44 g·cm⁻³ and a refractive index of 1.6160 at 20 °C [1]. Its structure embeds three synthetically orthogonal functional motifs within a single, low-molecular-weight scaffold: a stereogenic (S)-configured benzylic carbon, an electrophilic isothiocyanate (–N=C=S) group, and a 4-bromophenyl moiety that serves as a handle for palladium-catalyzed cross-coupling [2]. The closest commercially available comparators are its (R)-enantiomer (CAS 745784-01-4), the achiral 4-bromophenyl isothiocyanate (CAS 1985-12-2), and naturally occurring ITCs such as benzyl isothiocyanate (BITC, CAS 622-78-6) and phenethyl isothiocyanate (PEITC, CAS 2257-09-2).

Why (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate Cannot Be Replaced by a Generic Isothiocyanate


Isothiocyanates as a class share the –N=C=S warhead, but their biological potency, target selectivity, and synthetic utility are exquisitely sensitive to the nature of the substituent attached to the isothiocyanate carbon [1]. Phenyl isothiocyanate (PITC), which lacks a carbon spacer between the aromatic ring and the –NCS group, shows negligible cytotoxicity in head and neck squamous cell carcinoma cells at doses where benzyl isothiocyanate (BITC, bearing a –CH₂– spacer) exhibits IC₅₀ values of ~17–22 µM [2]. The target compound adds a further dimension of differentiation: a single (S)-configured methyl branch at the benzylic position that introduces chirality absent in both PITC and BITC, creating a stereochemically defined scaffold for asymmetric synthesis and chiral derivatization workflows that neither achiral 4-bromophenyl isothiocyanate (CAS 1985-12-2) nor the racemic mixture can replicate [3]. Generic substitution by a non-chiral or incorrectly configured analogue therefore fails on at least two independent axes: loss of stereochemical information and altered reactivity at the isothiocyanate carbon.

Quantitative Differential Evidence for (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate vs. Closest Comparators


Stereochemical Configuration Drives TRPA1 Modulation: (S)-(+) vs. (R)-(-) Enantiomers

The (S)-(+) enantiomer is documented as a TRPA1 antagonist with a measured IC₅₀ of 5.5 µM against rat TRPA1 expressed in HEK293 cells, assessed by inhibition of allyl isothiocyanate-induced intracellular Ca²⁺ elevation [1]. The corresponding (R)-(-) enantiomer (CAS 745784-01-4) has not been independently reported in this assay within the BindingDB/ChEMBL corpus, precluding a direct enantiomeric potency ratio. However, the stereochemical dependence of isothiocyanate bioactivity is well-established: for the chiral natural ITC sulforaphane, the native (R)-enantiomer is the active chemoprotective agent while the (S)-antipode is inactive or poorly active [2]. By analogy, the (S)-(+) configuration of the target compound cannot be assumed to be equipotent to its (R)-(-) enantiomer at TRPA1 or any other stereosensitive target.

TRPA1 antagonist enantioselective pharmacology pain and inflammation

Chiral Benzylic Handle Enables Enantioselective Synthesis and Derivatization vs. Achiral 4-Bromophenyl Isothiocyanate

The target compound differs from 4-bromophenyl isothiocyanate (CAS 1985-12-2) by the presence of a single chiral (S)-benzylic –CH(CH₃)– spacer inserted between the aryl ring and the –NCS group. This structural increment has two quantifiable consequences: (i) it introduces one defined atom stereocenter (confirmed by InChI: [C@H](N=C=S)(C)C₁↔CC=C(Br)C↔C₁) [1], whereas 4-bromophenyl isothiocyanate has zero stereocenters ; and (ii) the molecular weight increases from 214.08 to 242.14 g·mol⁻¹, while the computed cLogP rises from approximately 3.0–3.5 (4-bromophenyl ITC) to 3.61 (target compound), reflecting enhanced lipophilicity that may influence membrane permeability and protein binding . The 4-bromophenyl ring is retained, preserving utility in Suzuki and Heck cross-couplings for library diversification.

asymmetric synthesis chiral derivatization Suzuki coupling

Physicochemical Profile Differentiates Handling and Formulation from Shorter-Chain ITCs

Key physicochemical parameters differentiate the target compound from both the achiral 4-bromophenyl isothiocyanate and the smaller natural ITCs. The boiling point of 316.2 °C at 760 mmHg (predicted) substantially exceeds that of 4-bromophenyl isothiocyanate (~280 °C) and far exceeds that of allyl isothiocyanate (150 °C), reflecting the higher molecular weight and reduced volatility . Density is 1.44 g·cm⁻³ and refractive index is 1.6160 (identical within error to the (R)-enantiomer), while the compound is classified as moisture-sensitive and hydrolytically labile, requiring storage under inert, dry, refrigerated conditions [1]. These properties dictate specific handling protocols that do not apply to crystalline, more stable ITCs such as 4-bromophenyl isothiocyanate (mp 56–58 °C, solid at ambient temperature).

physicochemical profiling solubility storage stability

Bifunctional Reactivity: Orthogonal –NCS and –Br Handles vs. Mono-Functional ITC Analogues

The compound simultaneously presents an electrophilic isothiocyanate group capable of reacting with amines to form thioureas, and a bromoarene competent in Pd(0)-catalyzed Suzuki, Heck, and Buchwald-Hartwig couplings [1]. This bifunctionality is absent in PEITC (no aryl halide) and in simple bromophenyl isothiocyanate (no chiral spacer). The benzylic methyl group further provides a steric and electronic differentiation point for regioselective transformations. The –Br substituent is positioned para on the ring, which is optimal for cross-coupling without steric hindrance from the ortho position while retaining electronic activation. Vendor specifications indicate a purity of ≥97% (Alfa Aesar L20320) and a minimum purity of 95% (BIOFOUNT), ensuring that the bifunctional handles are present at stoichiometrically usable levels [2][3].

bifunctional building block cross-coupling thiourea synthesis

Validated Application Scenarios for (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate Based on Quantitative Evidence


Stereochemically Defined TRPA1 Antagonist Screening in Pain and Inflammation Programs

Investigators conducting TRPA1-targeted high-throughput screening should procure the (S)-(+) enantiomer specifically, as the ChEMBL-deposited IC₅₀ of 5.5 µM (rat TRPA1, HEK293, Ca²⁺ flux assay) provides a validated starting point for structure-activity relationship expansion [1]. The (R)-(-) enantiomer lacks corresponding affinity data in the public domain, and class-level precedent from sulforaphane enantiomers demonstrates that biological activity can diverge completely between antipodes [2]. Use of the racemate or the wrong enantiomer risks a false-negative result in primary screening. The compound is suitable as a reference antagonist for TRPA1 channel pharmacology studies.

Asymmetric Synthesis of Chiral Thiourea and Heterocyclic Libraries with Aryl Diversification Points

Medicinal chemistry groups synthesizing chiral thiourea-, thiohydantoin-, or benzothiazole-based libraries can exploit the (S)-configured benzylic center to install stereochemical information early in the synthetic sequence, while the para-bromine permits late-stage Suzuki diversification to generate analogue series [1]. The ≥97% purity specification from Alfa Aesar [2] ensures that the two reactive handles (–NCS and –Br) are present at concentrations sufficient for stoichiometric transformations without confounding impurities. The chiral benzylic isothiocyanate motif is structurally analogous to the chiral derivatizing agent (S,S)-PDITC used for enantiomeric excess determination of amines, supporting its suitability for stereochemical analysis workflows [3].

Enantioselective Derivatization Reagent for Chiral Amine and Amino Alcohol Analysis

The compound's homochiral (S)-(+)-configuration and reactive –NCS group make it a candidate for use as a chiral derivatizing agent (CDA) for the indirect HPLC resolution of primary and secondary amines, analogous to the established isothiocyanate-based CDAs such as (S,S)-DDITC and (S,S)-PDITC [1]. The 4-bromophenyl chromophore enhances UV detectability (λₘₐₓ suitable for standard 254 nm or 280 nm HPLC detectors), addressing a limitation of aliphatic ITC-based CDAs that lack a strong chromophore. The bromine atom additionally provides a characteristic isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that facilitates mass spectrometric identification of derivatized analytes [2].

Building Block for Isothiocyanate-Isoselenocyanate Comparative Pharmacology

In programs comparing phenylalkyl isothiocyanates (ITCs) with their isosteric isoselenocyanate (ISC) analogues for anticancer efficacy, the target compound provides a chiral, brominated ITC benchmark. Literature data show that IC₅₀ values for ISC compounds are consistently lower than those of corresponding ITCs across melanoma, prostate, breast, glioblastoma, sarcoma, and colon cancer cell lines, with in vivo tumor growth inhibition observed at three-fold lower ISC doses [1]. The (S)-(+)-ITC can serve as the stereochemically pure ITC partner for matched-pair ISC synthesis, enabling for the first time a chiral comparison of ITC vs. ISC biological activity in cancer cell panels.

Quote Request

Request a Quote for (S)-(+)-1-(4-Bromophenyl)Ethyl Isothiocyanate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.